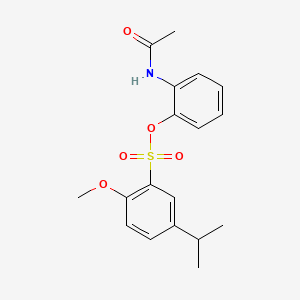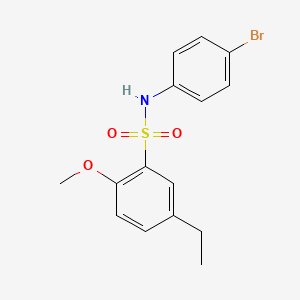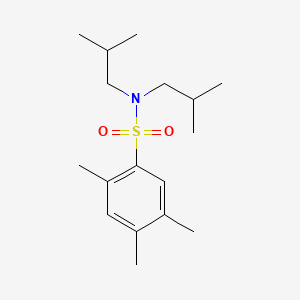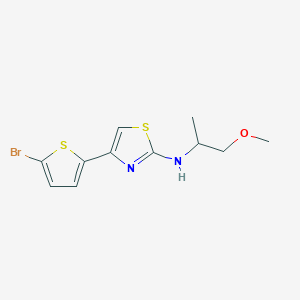
(2-Acetamidophenyl) 2-methoxy-5-propan-2-ylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Acetamidophenyl) 2-methoxy-5-propan-2-ylbenzenesulfonate, also known as APAP-PROXYL, is a chemical compound that has been used in scientific research for its antioxidant properties. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of (2-Acetamidophenyl) 2-methoxy-5-propan-2-ylbenzenesulfonate involves the donation of an electron to free radicals, which neutralizes their reactivity. This process converts this compound into a stable radical, which can be further reduced by other antioxidants. The overall effect is the prevention of oxidative damage to cells and tissues.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the protection of cells from oxidative stress, the prevention of DNA damage, and the reduction of inflammation. These effects have been observed in various cell types and animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-Acetamidophenyl) 2-methoxy-5-propan-2-ylbenzenesulfonate has several advantages for lab experiments, including its high antioxidant capacity, stability, and solubility in water and organic solvents. However, its limitations include its potential toxicity at high concentrations and its limited bioavailability in vivo.
Direcciones Futuras
Several future directions for research on (2-Acetamidophenyl) 2-methoxy-5-propan-2-ylbenzenesulfonate include the development of more efficient synthesis methods, the evaluation of its potential therapeutic applications, and the investigation of its interactions with other antioxidants and biomolecules. Additionally, the use of this compound in combination with other compounds may enhance its antioxidant properties and reduce its toxicity.
Métodos De Síntesis
(2-Acetamidophenyl) 2-methoxy-5-propan-2-ylbenzenesulfonate can be synthesized using various methods, including the reaction of 2-acetamidophenol with 2-methoxy-5-propan-2-ylbenzenesulfonyl chloride in the presence of a base. The reaction produces a white solid that can be purified using recrystallization. Other methods involve the use of different starting materials and reagents.
Aplicaciones Científicas De Investigación
(2-Acetamidophenyl) 2-methoxy-5-propan-2-ylbenzenesulfonate has been used in scientific research for its antioxidant properties. Antioxidants are molecules that can neutralize free radicals, which are highly reactive molecules that can damage cells and contribute to various diseases. This compound has been shown to have a high antioxidant capacity and can protect cells from oxidative stress.
Propiedades
IUPAC Name |
(2-acetamidophenyl) 2-methoxy-5-propan-2-ylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-12(2)14-9-10-17(23-4)18(11-14)25(21,22)24-16-8-6-5-7-15(16)19-13(3)20/h5-12H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWPYTFCXPQSQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)OC2=CC=CC=C2NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-N-methylbenzamide](/img/structure/B7454056.png)
![5-(4-fluorophenyl)-3-[2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethyl]-1,3,4-oxadiazol-2-one](/img/structure/B7454072.png)

![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate](/img/structure/B7454102.png)
![2-[3-[(4-chlorobenzoyl)amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7454108.png)
![3-[1-(Dimethylamino)cyclohexyl]propanoic acid hydrochloride](/img/structure/B7454110.png)

![4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7454116.png)


![[4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazino]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B7454145.png)

